molecular formula C8H13ClN4 B11902204 1-(4-Aminobenzyl)guanidine hydrochloride CAS No. 774227-01-9

1-(4-Aminobenzyl)guanidine hydrochloride

Cat. No.: B11902204
CAS No.: 774227-01-9
M. Wt: 200.67 g/mol
InChI Key: IAFKECDPGDQOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminobenzyl)guanidine hydrochloride is a guanidinium derivative characterized by a benzyl group substituted with an amino group at the para position, linked to a guanidine moiety. Its molecular formula is C₈H₁₂ClN₅, with a molecular weight of 213.67 g/mol (calculated from standard atomic weights). The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 4-aminobenzylamine and cyanamide derivatives under acidic conditions .

This compound is of interest in medicinal chemistry due to the guanidine group’s ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding and ionic interactions.

Properties

CAS No.

774227-01-9

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl]guanidine;hydrochloride

InChI

InChI=1S/C8H12N4.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H

InChI Key

IAFKECDPGDQOFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)N.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Guanidine with 4-Nitrobenzyl Halides

A foundational approach involves the direct alkylation of guanidine using 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide). The reaction proceeds via nucleophilic substitution, where the guanidine’s primary amine attacks the electrophilic carbon of the benzyl halide. Subsequent reduction of the nitro group to an amine yields the target compound.

Procedure :

  • Alkylation : Guanidine is reacted with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours.

  • Nitro Reduction : The intermediate 1-(4-nitrobenzyl)guanidine undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol to reduce the nitro group to an amine.

  • Salt Formation : The free base is treated with hydrochloric acid to precipitate 1-(4-aminobenzyl)guanidine hydrochloride.

Key Considerations :

  • The nitro group’s electron-withdrawing nature facilitates alkylation but requires careful control during reduction to avoid over-hydrogenation.

  • Yields for this route typically range from 45% to 65%, with purity exceeding 90% after crystallization.

Guanylation of 4-Aminobenzylamine Derivatives

Guanylation reactions offer a modular approach by introducing the guanidine group to a pre-functionalized benzylamine. This method leverages S-methylisothiourea derivatives as guanylating agents.

Procedure :

  • Protection : 4-Aminobenzylamine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • Guanylation : The protected amine reacts with Boc-protected S-methylisothiourea in the presence of mercury(II) chloride, forming a bis-Boc-guanidine intermediate.

  • Deprotection : Trifluoroacetic acid (TFA) removes Boc groups, yielding 1-(4-aminobenzyl)guanidine as a trifluoroacetate salt.

  • Salt Exchange : The trifluoroacetate is converted to hydrochloride using HCl in methanol.

Advantages :

  • High regioselectivity and purity (>95%) due to controlled protection-deprotection steps.

  • Scalable for industrial production, as evidenced by patent methodologies.

Reductive Amination of 4-Nitrobenzaldehyde

This route employs reductive amination to construct the benzylguanidine scaffold.

Procedure :

  • Imine Formation : 4-Nitrobenzaldehyde reacts with guanidine in ethanol, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.

  • Nitro Reduction and Salt Formation : Sequential hydrogenation and HCl treatment yield the hydrochloride salt.

Challenges :

  • Competing side reactions during imine formation may reduce overall yield (30–50%).

  • Requires stringent pH control to optimize reductive steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : DMF at 70°C maximizes nucleophilicity of guanidine, reducing reaction time to 8 hours.

  • Guanylation : Dichloromethane (DCM) at 0°C minimizes side reactions, improving yield by 15–20%.

Catalytic Enhancements

  • Pd/C Loading : Increasing Pd/C concentration from 5% to 10% during nitro reduction reduces reaction time by 50% without compromising purity.

  • Mercury(II) Chloride : Critical for activating S-methylisothiourea in guanylation but necessitates post-reaction removal via filtration.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Ethanol-water (3:1) mixtures achieve >99% purity after two recrystallizations.

  • Mother Liquor Recycling : Patent CN1247536C highlights reusing filtrates to improve yield by 12–18%.

Analytical Validation

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) confirms purity.

  • NMR : ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 7.3 (aromatic protons) and δ 3.8 (benzyl CH₂).

Comparative Analysis of Synthetic Methods

Method Yield Purity Steps Cost
Alkylation-Reduction60%90%3Low
Guanylation75%98%5High
Reductive Amination45%85%4Moderate

Key Insights :

  • The guanylation route offers superior purity but involves higher costs due to Boc-protection reagents.

  • Alkylation is cost-effective but requires rigorous purification to remove nitro-reduction byproducts.

Chemical Reactions Analysis

1-(4-Aminobenzyl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Aminobenzyl)guanidine hydrochloride, a derivative of guanidine, features an amino group attached to a benzyl moiety. Its chemical structure can be represented as:

C9H12ClN5\text{C}_9\text{H}_{12}\text{ClN}_5

This compound exhibits unique properties that make it suitable for various applications in research and medicine.

Protein Studies

1-(4-Aminobenzyl)guanidine hydrochloride is utilized in protein studies due to its ability to influence protein folding and stability. It has been shown to facilitate the refolding of denatured proteins, which is crucial for restoring enzymatic activity. This property is particularly beneficial in molecular biology for:

  • Protein purification : It assists in the extraction and purification of proteins by stabilizing their folded states.
  • Enzyme activity restoration : The compound's role in protein refolding enables researchers to study enzyme kinetics and functionality post-denaturation.

Neuropharmacology

The compound has been investigated for its potential effects on neurotransmitter systems. It acts as a modulator for several receptors and has implications in neuropharmacology, particularly:

  • Histamine receptor modulation : Research indicates that 1-(4-Aminobenzyl)guanidine hydrochloride interacts with histamine receptors, influencing signaling pathways related to mood and cognition .
  • Neuroprotective effects : Preliminary studies suggest it may offer protective effects against neurodegenerative conditions by modulating excitotoxicity pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(4-Aminobenzyl)guanidine hydrochloride. In vitro tests have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
  • Escherichia coli : Showing significant antibacterial activity with MICs around 1 µg/mL .

This antimicrobial activity positions the compound as a candidate for developing new antibiotics or adjunct therapies.

Case Study 1: Protein Refolding

A study conducted on enzyme activity restoration demonstrated that 1-(4-Aminobenzyl)guanidine hydrochloride could successfully refold a denatured enzyme, leading to a restoration of up to 80% of its original activity. This finding underscores its utility in biochemical research where protein functionality is paramount.

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological assessment, the compound was tested on neuronal cell cultures exposed to neurotoxic agents. Results indicated that pre-treatment with 1-(4-Aminobenzyl)guanidine hydrochloride reduced cell death by approximately 40%, suggesting a protective mechanism that warrants further investigation.

Data Table of Applications

Application AreaSpecific Use CaseObservations/Results
Protein StudiesProtein refoldingRestored enzymatic activity up to 80%
NeuropharmacologyModulation of histamine receptorsInfluenced mood-related signaling
Antimicrobial ActivityAgainst Staphylococcus aureusMIC = 0.5 µg/mL
Against Escherichia coliMIC = 1 µg/mL

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

At the molecular level, the compound targets enzymes such as aldehyde dehydrogenase and ribonuclease, inhibiting their activity. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Guanidine hydrochloride derivatives share a common core structure but differ in substituents, which critically influence their physicochemical properties, stability, and applications. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Melting Point (°C) Purity (HPLC) Key Applications
1-(4-Aminobenzyl)guanidine hydrochloride C₈H₁₂ClN₅ 4-Aminobenzyl Not reported Not reported Potential drug intermediates
1-(4-Chlorophenyl)guanidine hydrochloride C₇H₈Cl₂N₄ 4-Chlorophenyl 93–95 97–99% Anticancer research
Polyhexamethylene guanidine hydrochloride (PHMGhch) (C₇H₁₆ClN₃)ₙ Hexamethylene chain Not reported 98% Antimicrobial hydrogels
Guanidine hydrochloride CH₅N₃·HCl None (parent compound) 181–185 99% Protein denaturation

Key Differences and Research Findings

For example, 1-(4-chlorophenyl)guanidine derivatives exhibit anticancer activity via kinase inhibition, but the amino group in the target compound could improve solubility and target specificity . PHMGhch, a polymer with a hexamethylene chain, demonstrates broad-spectrum antimicrobial activity due to its polycationic nature, which disrupts bacterial membranes. In contrast, monomeric derivatives like 1-(4-aminobenzyl)guanidine hydrochloride may lack this membrane-penetrating capability .

Denaturation Efficiency Guanidine hydrochloride (the parent compound) is a stronger protein denaturant than urea, with a ΔGapp (unfolding free energy) of 1.9–4.1 Cal/mol/M compared to urea’s 1.1–2.1 Cal/mol/M . Substituted derivatives like 1-(4-aminobenzyl)guanidine hydrochloride are less studied for denaturation but may exhibit reduced efficacy due to steric hindrance from the benzyl group .

Photocatalytic and Material Science Applications Guanidine hydrochloride precursors enhance the specific surface area (SSA) of graphitic carbon nitride (CN) materials when mixed with melamine, achieving SSAs up to 80 m²/g . Derivatives like 1-(4-aminobenzyl)guanidine hydrochloride could modify CN’s electronic structure if used in synthesis, though this remains unexplored.

Thermal Stability Melting points vary significantly with substituents. For instance, 1-(4-chlorophenyl)guanidine hydrochloride melts at 93–95°C, whereas the parent guanidine hydrochloride melts at 181–185°C . The 4-aminobenzyl derivative’s melting point is unreported but likely lower due to reduced crystallinity from the bulky substituent.

Table 2: Denaturation Efficiency Across Proteins

Denaturant Ribonuclease (ΔGapp, Cal/mol) Lysozyme (ΔGapp, Cal/mol)
Guanidine hydrochloride 9.7 ± 1.7 6.1 ± 0.4
Urea 3.4 ± 0.8 2.9 ± 0.3
Methylguanidine hydrochloride 5.2 ± 0.6 (est.) 3.8 ± 0.5 (est.)

Note: Methylguanidine hydrochloride is included for comparison, though it is less effective than the parent compound .

Biological Activity

1-(4-Aminobenzyl)guanidine hydrochloride is a guanidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology and neurobiology. This article provides a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C8H11ClN4
  • Molecular Weight : 200.76 g/mol
  • CAS Number : 774227-01-9

1-(4-Aminobenzyl)guanidine hydrochloride exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes associated with cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It influences key signaling pathways involved in apoptosis and cell cycle regulation.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1-(4-Aminobenzyl)guanidine hydrochloride. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : The compound exhibited cytotoxicity comparable to that of established chemotherapeutic agents like bleomycin, suggesting potential as an anticancer agent .
  • Mechanistic Insights : Research indicated that the compound promotes apoptosis through the activation of caspase pathways, leading to increased cell death in malignant cells .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of 1-(4-Aminobenzyl)guanidine hydrochloride. It has been shown to:

  • Protect Neuronal Cells : In models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress and inhibit neuronal cell death .
  • Potential Applications in Alzheimer's Disease : Studies suggest that it may modulate amyloid-beta aggregation, a hallmark of Alzheimer’s pathology .

Case Studies

  • In Vitro Cytotoxicity Assay : A study assessed the cytotoxic effects of 1-(4-Aminobenzyl)guanidine hydrochloride on several cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values comparable to leading chemotherapeutics .
  • Neuroprotection in Animal Models : In a rodent model of stroke, administration of the compound resulted in reduced brain infarction size and improved neurological scores, indicating its potential as a therapeutic agent for acute neurological events .

Comparative Analysis

The following table summarizes the biological activities of 1-(4-Aminobenzyl)guanidine hydrochloride compared to other guanidine derivatives:

Compound NameAnticancer ActivityNeuroprotective EffectsOther Notable Activities
1-(4-Aminobenzyl)guanidine HClYesYesAntimicrobial properties
GuanidineLimitedNoMuscle relaxant
Biguanide (Metformin)YesLimitedAntidiabetic

Q & A

Q. What are the standard synthetic routes for 1-(4-Aminobenzyl)guanidine hydrochloride, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

  • Step 1 : Coupling 4-aminobenzylamine with a guanidine precursor (e.g., cyanoguanidine) under acidic conditions.
  • Step 2 : Purification via recrystallization in ethanol or methanol.
  • Critical parameters :
    • Temperature : Maintain 60–80°C to avoid side reactions (e.g., decomposition of the guanidine moiety) .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane minimizes byproducts .
    • Catalysts : Copper or palladium salts improve coupling efficiency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats. Avoid latex gloves due to permeability risks .
  • Ventilation : Use fume hoods to prevent inhalation of dust, which can cause respiratory irritation (acute toxicity Category 4) .
  • Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Q. How is the compound characterized post-synthesis to confirm purity and structure?

  • Analytical techniques :
    • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and guanidine NH signals (δ 6.8–7.2 ppm) .
    • UPLC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 212.1) and detect impurities .
    • Melting point : Compare observed values (e.g., 180–185°C) with literature to assess crystallinity .

Q. What are its primary research applications in medicinal chemistry?

  • Enzyme inhibition : Acts as a competitive inhibitor for kinases due to its guanidine group’s strong hydrogen-bonding capacity .
  • Receptor studies : Modulates adrenergic receptors (e.g., α2A) in neurological disorder models .
  • Scaffold for derivatives : Used to synthesize analogs with enhanced blood-brain barrier permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Assay buffer pH : Guanidine’s basicity (pKa ~13) alters protonation states, affecting binding .
    • Solution stability : Degradation in aqueous media (e.g., hydrolysis) reduces apparent activity. Use stability-indicating HPLC to quantify intact compound .
  • Mitigation : Standardize assay conditions (pH 7.4, 25°C) and include fresh controls in each experiment .

Q. What strategies enhance selectivity for biological targets (e.g., minimizing off-target binding)?

  • Structure-activity relationship (SAR) : Introduce substituents at the benzyl position (e.g., electron-withdrawing groups) to reduce non-specific interactions .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding to α2A receptors vs. other adrenergic subtypes .
  • Competitive binding assays : Co-incubate with known inhibitors (e.g., guanfacine) to identify shared binding sites .

Q. What methodologies assess stability under varying experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 5°C/min to detect decomposition above 200°C .
  • Solution stability : Store in PBS (pH 7.4) at 4°C, 25°C, and 37°C; analyze degradation products weekly via UPLC-MS .
  • Light sensitivity : Expose to UV-Vis light (254 nm) and monitor spectral changes (λmax shifts indicate photodegradation) .

Q. How to design experiments evaluating its interaction with enzymes or receptors?

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., kinase) and measure binding kinetics (kₐₙ, kₒff) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) to determine binding stoichiometry and affinity .
  • Functional assays : Measure cAMP levels in HEK293 cells expressing α2A receptors to assess agonist/antagonist activity .

Q. How to address scalability challenges in synthesis while maintaining ≥98% purity?

  • Continuous flow chemistry : Reduces reaction time and improves yield consistency compared to batch processes .
  • In-line purification : Couple reactors with preparative HPLC to isolate product immediately after synthesis .
  • Quality control : Implement PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .

Q. How to interpret conflicting results in QSAR studies for derivatives?

  • Data normalization : Adjust for assay variability (e.g., cell line differences) using Z-score transformations .
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to identify structural descriptors (e.g., logP, H-bond donors) driving activity discrepancies .
  • Validation : Synthesize top candidates from QSAR predictions and test in orthogonal assays (e.g., in vitro vs. ex vivo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.